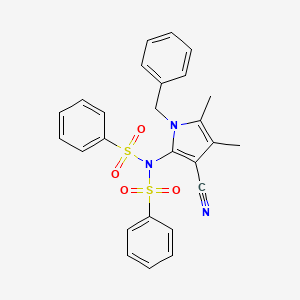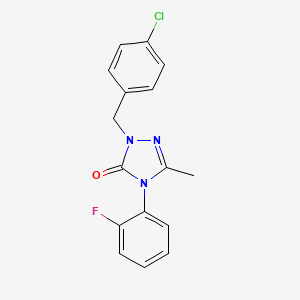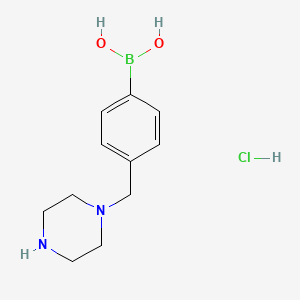
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole and pyrimidine rings would likely make the compound aromatic and potentially bioactive .科学的研究の応用
Anticancer and Antiproliferative Activities
A series of compounds, including those structurally related to "(3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone," have been synthesized and evaluated for their anticancer and antiproliferative activities. These compounds have shown cytotoxic activity against various cancer cell lines such as breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. Notably, they exhibited potent inhibitory activity against key receptors like the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR), highlighting their potential as anticancer agents (Bakr & Mehany, 2016).
Antimicrobial Activity
Derivatives of the compound have also been synthesized and tested for antimicrobial activity. A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. These findings indicate the compound's potential in developing new antimicrobial agents to combat resistant microbial strains (Kumar et al., 2012).
Molecular Docking and Computational Studies
Further research involving novel pyrazole derivatives, including those with structural similarities to the compound of interest, has integrated molecular docking and computational studies. These studies aimed to assess the compounds' binding affinities and interactions with biological targets, providing insights into their mechanism of action at the molecular level. Some derivatives exhibited high binding affinities, suggesting their potential as lead compounds for further drug development processes (Fahim et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of related compounds, providing valuable information on their chemical properties and potential applications. For instance, the crystal structure of one such derivative was determined, aiding in understanding the compound's chemical behavior and interactions (Cao et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-16(13-4-1-5-15(10-13)23-9-3-8-20-23)22-11-14(12-22)21-17-18-6-2-7-19-17/h1-10,14H,11-12H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNCREGCRLBPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)
![6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692384.png)


![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)
![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride](/img/structure/B2692389.png)


![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2692397.png)
![7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692399.png)
![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)
![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)
